![molecular formula C30H31N3O2 B3890203 N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3890203.png)
N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine
Overview
Description
N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine is a useful research compound. Its molecular formula is C30H31N3O2 and its molecular weight is 465.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.24162724 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine, a compound with the molecular formula and CAS Number 306951-75-7, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The compound is characterized by its complex structure, which includes a piperazine moiety and aromatic components that may contribute to its biological activity. The melting point and boiling point of related compounds indicate stability under various conditions, which is crucial for pharmaceutical applications.
Anticonvulsant Activity
Research has shown that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, studies on related compounds suggest that modifications in the structure can enhance their efficacy against seizures. The compound's structural features may influence its interaction with neurotransmitter systems, potentially providing a basis for its anticonvulsant activity .
Study 1: Anticonvulsant Efficacy
In a study focusing on the anticonvulsant properties of structurally related compounds, it was found that specific modifications in the piperazine ring significantly affected their efficacy. The ED50 values indicated promising results for certain derivatives, suggesting that this compound could possess similar or enhanced anticonvulsant properties compared to its analogs .
Study 2: Antiviral Mechanisms
Another relevant study investigated the antiviral mechanisms of N-phenylbenzamide derivatives against HBV. The findings suggest that these compounds can inhibit HBV replication through mechanisms involving APOBEC3G. Given the structural parallels between these derivatives and this compound, it is plausible that the latter may exhibit similar antiviral properties .
Research Findings Summary Table
Properties
IUPAC Name |
(E)-1-(3-methoxy-4-phenylmethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O2/c1-34-30-20-25(14-15-29(30)35-23-24-8-3-2-4-9-24)21-31-33-18-16-32(17-19-33)22-27-12-7-11-26-10-5-6-13-28(26)27/h2-15,20-21H,16-19,22-23H2,1H3/b31-21+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUKFXNORFBVEF-NJZRLIGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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